molecular formula C12H19NO2 B2390513 N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2153822-23-0

N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide

Cat. No. B2390513
CAS RN: 2153822-23-0
M. Wt: 209.289
InChI Key: DTXAQAPSRVKSDK-UHFFFAOYSA-N
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Description

N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a derivative of cyclobutane and has been synthesized through various methods.

Scientific Research Applications

N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide has been studied for its potential pharmacological applications, including its use as an anti-inflammatory agent, antitumor agent, and antiviral agent. Studies have shown that this compound has potent anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an antitumor agent. Furthermore, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.

Mechanism of Action

The mechanism of action of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the expression of various pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

The advantages of using N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide in lab experiments include its potent pharmacological effects, which may be useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize, which may make it more accessible for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity, which may limit its use in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of various inflammatory conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective analogs. Furthermore, the antitumor and antiviral properties of this compound should be further explored, with the goal of developing more effective treatments for cancer and viral infections.

Synthesis Methods

N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide can be synthesized through various methods, including the reaction of cyclobutanecarboxylic acid with oxalyl chloride to form cyclobutanecarbonyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran to form this compound. Another method involves the reaction of cyclobutanecarboxylic acid with oxalyl chloride to form cyclobutanecarbonyl chloride, followed by the reaction with 3-hydroxytetrahydrofuran and propargylamine to form this compound.

properties

IUPAC Name

N-[cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-4-3-5-9)10-6-7-15-8-10/h2,9-10,12H,1,3-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXAQAPSRVKSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCC1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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